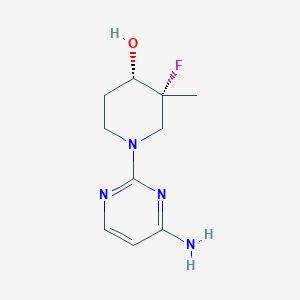
(3R,4S)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4S)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol is a synthetic organic compound that belongs to the class of piperidines. Piperidines are commonly used in medicinal chemistry due to their presence in many pharmacologically active compounds. This compound features a fluorine atom, a methyl group, and an aminopyrimidine moiety, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Aminopyrimidine Group: This step may involve nucleophilic substitution reactions where the aminopyrimidine moiety is introduced.
Final Functionalization: The final steps might include hydroxylation and methylation to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
(3R,4S)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (3R,4S)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound might be used to study the effects of fluorine substitution on biological activity. It could serve as a model compound in structure-activity relationship (SAR) studies.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been explored for their activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (3R,4S)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol would depend on its specific biological target. Generally, compounds with similar structures might interact with enzymes, receptors, or other proteins, modulating their activity. The fluorine atom could enhance binding affinity or selectivity, while the aminopyrimidine group might interact with nucleic acids or proteins.
相似化合物的比较
Similar Compounds
(3R,4S)-1-(4-aminopyrimidin-2-yl)-3-methyl-piperidin-4-ol: Lacks the fluorine atom, which might affect its biological activity.
(3R,4S)-1-(4-aminopyrimidin-2-yl)-3-fluoro-piperidin-4-ol: Lacks the methyl group, which could influence its chemical properties.
(3R,4S)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-one: Contains a ketone group instead of a hydroxyl group, potentially altering its reactivity.
Uniqueness
The presence of both the fluorine atom and the aminopyrimidine group in (3R,4S)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol makes it unique. These functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C10H15FN4O |
|---|---|
分子量 |
226.25 g/mol |
IUPAC 名称 |
(3R,4S)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methylpiperidin-4-ol |
InChI |
InChI=1S/C10H15FN4O/c1-10(11)6-15(5-3-7(10)16)9-13-4-2-8(12)14-9/h2,4,7,16H,3,5-6H2,1H3,(H2,12,13,14)/t7-,10+/m0/s1 |
InChI 键 |
VOQUXWJRSPKSKC-OIBJUYFYSA-N |
手性 SMILES |
C[C@]1(CN(CC[C@@H]1O)C2=NC=CC(=N2)N)F |
规范 SMILES |
CC1(CN(CCC1O)C2=NC=CC(=N2)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-[3-(3-Aminophenoxy)propyl]piperidin-4-yl]methanol](/img/structure/B13898947.png)

![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13898952.png)
![(2S)-2-[ethyl(methyl)amino]propan-1-ol](/img/structure/B13898959.png)
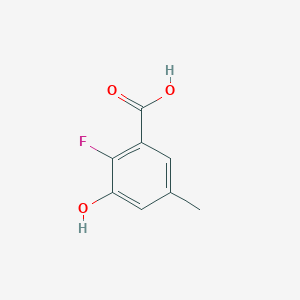


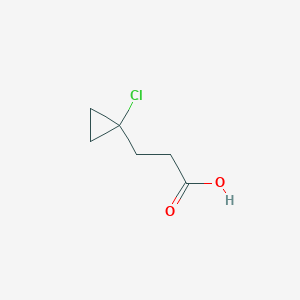

![2-[4-(Hydroxymethyl)-2-methylphenyl]ethanol](/img/structure/B13898998.png)
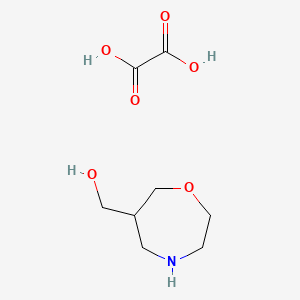
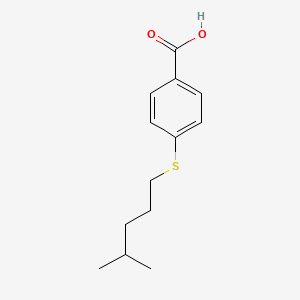
![tert-butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate](/img/structure/B13899011.png)

